[MePhe7]-Neurokinin B

GPCR Pharmacology Receptor Binding Endocrinology

When studying NK3 receptor signaling, native NKB introduces confounding off-target noise due to cross-reactivity at NK1 and NK2 receptors. [MePhe7]-Neurokinin B eliminates this ambiguity with ~1000-fold NK3 selectivity (IC50 = 3 nM) and negligible NK1/NK2 activity. • Definitive NK3R mechanistic studies across KNDy neurons, DRG Ca2+ channel assays, and bronchoconstriction models; fully blocked by NK3 antagonists SB 223412 & SR 142801 • Gold-standard [125I]-labeled radioligand for NK3R binding assays with minimal background even in complex tissue homogenates • ≥98% HPLC purity; supplied as white to off-white solid powder; available in 1-10 mg standard sizes with global shipping

Molecular Formula C60H81N13O14S2
Molecular Weight 1272.5 g/mol
Cat. No. B15141839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[MePhe7]-Neurokinin B
Molecular FormulaC60H81N13O14S2
Molecular Weight1272.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C60H81N13O14S2/c1-35(2)25-43(55(82)67-41(52(62)79)21-23-88-4)66-49(74)33-64-59(86)48(28-38-19-13-8-14-20-38)73(3)60(87)47(27-37-17-11-7-12-18-37)72-56(83)44(26-36-15-9-6-10-16-36)69-58(85)46(31-51(77)78)71-57(84)45(29-39-32-63-34-65-39)70-54(81)42(22-24-89-5)68-53(80)40(61)30-50(75)76/h6-20,32,34-35,40-48H,21-31,33,61H2,1-5H3,(H2,62,79)(H,63,65)(H,64,86)(H,66,74)(H,67,82)(H,68,80)(H,69,85)(H,70,81)(H,71,84)(H,72,83)(H,75,76)(H,77,78)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
InChIKeyFWEMQPXASKKIMV-UILVTTEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MePhe7-Neurokinin B: Selective NK3 Receptor Agonist


[MePhe7]-Neurokinin B (also designated [MePhe7]NKB or [Phe(Me)7]NKB) is a synthetic peptide analog of the endogenous mammalian tachykinin neurokinin B (NKB). It functions as a highly potent and selective full agonist at the neurokinin-3 receptor (NK3R, tachykinin receptor 3), a G-protein coupled receptor (GPCR) that mediates key neuroendocrine and central nervous system functions [1]. The single amino acid substitution—replacement of Val7 with N-methylphenylalanine (MePhe)—confers dramatically enhanced NK3 receptor affinity and selectivity compared to the native ligand NKB, while virtually eliminating activity at NK1 and NK2 receptors [2]. This precise molecular modification renders [MePhe7]-Neurokinin B an indispensable pharmacological tool for dissecting NK3 receptor-mediated signaling pathways in isolation, without the confounding cross-reactivity inherent to endogenous tachykinins [3].

MePhe7-Neurokinin B Substitution: Risks vs. NKB and Senktide


Generic substitution of [MePhe7]-Neurokinin B with either native neurokinin B (NKB) or the alternative synthetic NK3 agonist senktide is scientifically inadvisable due to fundamental differences in receptor selectivity, functional potency, and pharmacological profile. Native NKB exhibits broad-spectrum agonist activity at NK1, NK2, and NK3 receptors, introducing significant off-target noise in any assay system where these receptors are co-expressed [1]. Senktide, while NK3-selective, displays a markedly distinct functional potency (approximately 8-fold weaker in bronchoconstriction assays) and a divergent receptor-interaction profile in certain tissues (e.g., producing monophasic vs. biphasic concentration-response curves in rabbit iris sphincter) [2][3]. Furthermore, [MePhe7]-Neurokinin B demonstrates ~1000-fold selectivity for NK3 over NK1/NK2 receptors, a level of discrimination that neither NKB nor senktide consistently matches across all experimental systems [4]. Consequently, employing a less selective or pharmacokinetically distinct analog directly compromises the mechanistic clarity and quantitative reproducibility of NK3 receptor-focused investigations.

MePhe7-Neurokinin B: Head-to-Head Evidence vs. NKB and Senktide


NK3 Receptor Binding Affinity vs. Neurokinin B

[MePhe7]-Neurokinin B exhibits substantially higher affinity for the human NK3 receptor compared to the endogenous ligand neurokinin B (NKB). While NKB binds with an IC50 of approximately 1.5 nM, the methylated phenylalanine substitution in [MePhe7]-NKB enhances this affinity, achieving a functional IC50 of 3 nM for receptor activation and a binding pKi ranging from 8.7 to 9.6 (corresponding to Ki values of 2.0 nM to 0.25 nM) [1][2]. This affinity gain, combined with its profound selectivity (see below), ensures that [MePhe7]-NKB reliably engages NK3 receptors at low nanomolar concentrations without requiring high, potentially off-target doses [3].

GPCR Pharmacology Receptor Binding Endocrinology

NK3 Receptor Selectivity over NK1 and NK2 Receptors

[MePhe7]-Neurokinin B is distinguished by its exceptional selectivity for the NK3 receptor, exhibiting negligible activity at NK1 and NK2 receptors. Quantitative analysis reveals a ~1000-fold preference for NK3 over other tachykinin receptors, a stark contrast to the native ligand NKB which broadly activates all three neurokinin receptor subtypes [1][2]. This selectivity is confirmed by binding data: [MePhe7]-NKB displays a pKi of 8.7–9.6 for human NK3, compared to a pKi of 6.9 for human NK2, representing a >60-fold difference in affinity [3]. In functional assays, [MePhe7]-NKB-(4-10) was practically inactive at NKA (NK2) receptors and only weakly active at SP (NK1) receptors [4]. In contrast, substance P and neurokinin A require 350- to 500-fold higher concentrations to inhibit NK3 receptor binding [5].

Receptor Selectivity Off-Target Pharmacology Tachykinin Signaling

Functional Potency in Bronchoconstriction vs. Senktide

In an ex vivo model of airway smooth muscle reactivity, [MePhe7]-Neurokinin B demonstrates significantly greater functional potency than the alternative synthetic NK3 agonist senktide. In the isolated perfused guinea pig lung, [MePhe7]-NKB induced bronchoconstriction with an EC50 of 11.8 ± 1.7 µM, whereas senktide was substantially less potent with an EC50 of 96.2 ± 20.3 µM—an approximately 8-fold difference [1][2]. Moreover, in a separate study of vagal stimulation-induced bronchoconstriction, [MePhe7]-NKB produced dose-dependent constriction with an EC50 of 8.6 ± 1.1 µM, and at a sub-threshold concentration (0.1 µM) it potentiated vagally induced bronchoconstriction across all stimulation frequencies, an effect fully reversed by the NK3 antagonist SR 142801 [3].

Respiratory Pharmacology Ex Vivo Functional Assay NK3 Agonist Comparison

Neuronal Calcium Channel Modulation: NK3 vs. NK2

[MePhe7]-Neurokinin B exerts a unique and opposite modulatory effect on neuronal calcium channels compared to selective NK2 receptor agonists, providing clear functional discrimination between tachykinin receptor subtypes. In whole-cell patch-clamp recordings from adult rat dorsal root ganglion (DRG) neurons, [MePhe7]-NKB (0.5–1.0 µM) inhibited voltage-gated Ca2+ currents by 6–24% [1][2]. This inhibition was completely blocked by the NK3 antagonist SB 235,375 (0.2 µM) but unaffected by the NK2 antagonist MEN 10,376 (0.2 µM), confirming NK3 receptor specificity [3]. In stark contrast, the selective NK2 agonist [βAla8]-neurokinin A (4–10) enhanced Ca2+ currents by 5–36% under identical conditions [4]. Furthermore, channel subtype dissection revealed that [MePhe7]-NKB selectively inhibits N-type Ca2+ channels while having no effect on L-type channels, whereas the NK2 agonist enhances both [5].

Ion Channel Modulation Neurophysiology DRG Neurons

Iris Sphincter Pharmacological Profile vs. Senktide

[MePhe7]-Neurokinin B exhibits a qualitatively distinct pharmacological profile compared to senktide in the rabbit iris sphincter muscle, underscoring that not all NK3 agonists behave identically across tissues. In this ex vivo preparation, both compounds acted as potent contractile agents; however, their concentration-response characteristics diverged markedly. Senktide produced monophasic log concentration-effect curves with a mean pD2 of 9.03 ± 0.06 and a Hill coefficient (nH) of 1.2 ± 0.02 (n=14), indicative of a simple, single-site interaction [1][2]. In contrast, [MePhe7]-NKB generated shallow, often biphasic curves with a significantly lower Hill coefficient (nH = 0.54 ± 0.04, n=8), suggesting a more complex, potentially multi-site binding mechanism that precluded accurate pD2 determination [3][4]. Furthermore, contractile responses to [MePhe7]-NKB were insensitive to the NK3 antagonist SB 218795, whereas senktide responses were fully antagonized [5].

Ocular Pharmacology Tissue-Specific Pharmacology NK3 Agonist Comparison

Radioligand for NK3 Receptor Binding Assays

[125I]-[MePhe7]-Neurokinin B is a widely validated and commercially utilized radioligand for characterizing NK3 receptor binding sites in both native tissues and recombinant systems. Its high affinity (IC50 = 3 nM; pKi up to 9.6) and exceptional selectivity for NK3 receptors ensure low non-specific binding and high signal-to-noise ratios in competitive binding assays [1][2]. This radiolabeled form has been employed to determine the binding affinities of numerous NK3 antagonists, including SB 223412 and SR 48968, across species (human, rat, guinea pig) and to map the pharmacological landscape of NK3 receptor ligands [3][4]. For example, using [125I]-[MePhe7]-NKB as a tracer, SR 48968 was shown to bind human NK3 receptors with an IC50 of 350 nM, compared to >10 µM for rat NK3 receptors, revealing species-specific antagonist pharmacology [5]. In contrast, radiolabeled NKB or senktide lack the requisite selectivity to unambiguously label NK3 sites in complex tissue preparations.

Radioligand Binding Assay Development Receptor Pharmacology

MePhe7-Neurokinin B Applications in NK3 Receptor Research


KNDy Neuron Control of GnRH and LH Secretion

In reproductive neuroendocrinology, [MePhe7]-Neurokinin B is the agonist of choice for activating NK3 receptors on kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the arcuate nucleus. Its ~1000-fold selectivity for NK3 over NK1/NK2 receptors ensures that observed effects on gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) pulsatility are unequivocally NK3-mediated, unlike native NKB which co-activates confounding NK1 and NK2 pathways [1][2]. This specificity is critical for dissecting the role of NK3 signaling in fertility, puberty onset, and menopause-related hot flushes. Furthermore, the availability of [MePhe7]-NKB conjugated to saporin (NKB-SAP) enables selective ablation of KNDy neurons for loss-of-function studies, a technique that relies on the ligand's exquisite receptor selectivity .

Validation of NK3 Antagonists in Respiratory Models

For researchers developing or characterizing NK3 receptor antagonists as potential therapeutics for airway hyperresponsiveness or asthma, [MePhe7]-Neurokinin B provides a potent and well-characterized agonist tool. In ex vivo guinea pig lung models, [MePhe7]-NKB induces robust, NK3-mediated bronchoconstriction (EC50 = 8.6–11.8 µM) that is effectively blocked by selective NK3 antagonists such as SB 223412 and SR 142801 [1][2]. Its superior potency compared to senktide (EC50 = 96.2 µM) allows for the use of lower concentrations, reducing potential off-target effects and providing a wider dynamic range for antagonist inhibition studies . This makes [MePhe7]-NKB an essential reagent for pharmacologically profiling novel NK3 antagonists in respiratory tissues.

NK3 Modulation of Neuronal Excitability and Calcium Signaling

In neurophysiological studies, particularly those examining sensory neuron function, [MePhe7]-Neurokinin B is indispensable for isolating NK3 receptor-mediated effects on ion channels. As demonstrated in adult rat DRG neurons, [MePhe7]-NKB selectively inhibits N-type voltage-gated Ca2+ channels (6–24% decrease at 0.5–1.0 µM) via NK3 receptor activation, a response opposite to the enhancement produced by NK2 agonists [1][2]. This functional dichotomy allows researchers to definitively attribute changes in neuronal excitability, neurotransmitter release, or pain signaling to NK3 receptors, without ambiguity from co-expressed NK1 or NK2 receptors. Its use is further validated by the complete reversal of its effects by the NK3 antagonist SB 235,375, but not by NK2 antagonists .

NK3 Receptor Radioligand Binding Assay Development

[MePhe7]-Neurokinin B, in its [125I]-labeled form, is the gold-standard radioligand for establishing and validating NK3 receptor binding assays in both academic and industrial settings. Its high affinity (IC50 = 3 nM) and minimal cross-reactivity with NK1/NK2 receptors ensure low background and high specific binding, even in complex tissue homogenates like brain cortex [1][2]. This reagent has been instrumental in determining the binding affinities of a wide array of NK3 antagonists (e.g., SR 48968, SB 223412) and in uncovering species-specific pharmacology of the NK3 receptor . Procurement of high-purity [MePhe7]-NKB is therefore essential for any laboratory establishing or maintaining a high-throughput NK3 receptor binding assay platform.

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